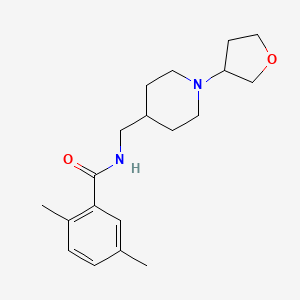

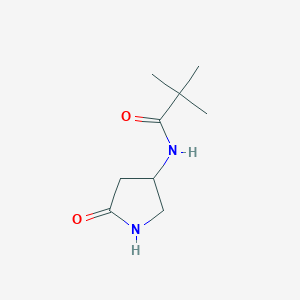

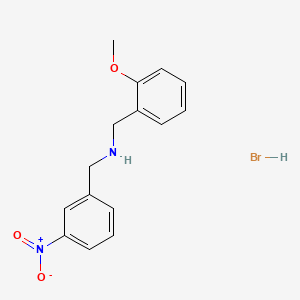

![molecular formula C13H9N3O3 B2704517 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1219540-40-5](/img/structure/B2704517.png)

3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been investigated in several studies . The structure is characterized by a nitrogen-based hetero-aromatic ring, which is a key feature of these compounds .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives have been explored in various studies . One notable reaction is the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .科学的研究の応用

Structural and Spectral Analysis

Research has been conducted on the structure and vibrational spectra of similar pyrazolo[3,4-b]pyridine derivatives. Theoretical and experimental investigations have provided insights into their solid-phase FT-IR and FT-Raman spectra, with studies revealing details about their structural optimizations and vibrational characteristics through density functional theory (DFT) and other methods. Such research aids in understanding the fundamental properties and potential applications of these compounds in various fields, including materials science and pharmaceutical development (Khaled Bahgat, Nazm Al-Den Jasem, & T. El‐Emary, 2009).

Functionalization and Reactivity

Studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives have demonstrated their versatility in organic synthesis. For example, the conversion of pyrazole-3-carboxylic acids into various amides and other derivatives showcases the reactivity of these compounds, paving the way for the creation of a wide array of new substances with potential application in drug development and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Creation of Chemical Libraries

The generation of libraries of fused pyridine-4-carboxylic acids, including the pyrazolo[3,4-b]pyridines, through Combes-type reactions demonstrates the compound's utility in combinatorial chemistry. This application is crucial for pharmaceutical research and development, where such libraries are screened for bioactive compounds with therapeutic potential (D. Volochnyuk et al., 2010).

Development of Anticoagulant Intermediates

The synthesis of specific pyrazolo[3,4-c]pyridine derivatives has been linked to the production of intermediates for anticoagulants like apixaban. This highlights the compound's importance in the development of life-saving medications, indicating a significant pharmaceutical application (Qing Wang et al., 2017).

Antiallergic and Antibacterial Agents

Research into the synthesis of antiallergic and antibacterial agents based on pyrazolo[3,4-b]pyridine derivatives showcases the potential of these compounds in creating new treatments for allergies and bacterial infections. This is a clear indication of their valuable contribution to medical and pharmaceutical sciences (A. Nohara et al., 1985).

作用機序

The mechanism of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes and biochemical pathways. The exact targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the compound .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are also crucial factors that influence the bioavailability and efficacy of these compounds. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of the compound’s action at the molecular and cellular level can lead to various effects, depending on the specific biological targets and pathways affected. These effects can range from changes in cell signaling and gene expression to the induction of cell death in the case of anticancer activity .

The action environment, including factors like pH, temperature, and the presence of other substances, can also influence the compound’s action, efficacy, and stability .

特性

IUPAC Name |

3-oxo-4-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-12-10-8(7-4-2-1-3-5-7)6-9(13(18)19)14-11(10)15-16-12/h1-6H,(H,18,19)(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVBTLYQUWDTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

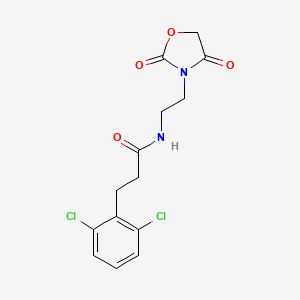

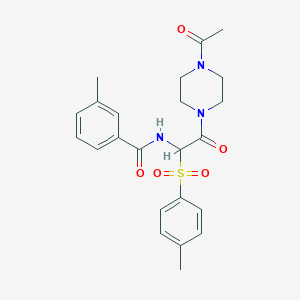

![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

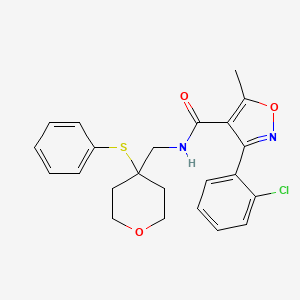

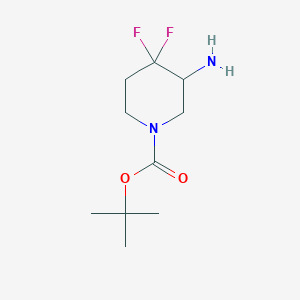

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)

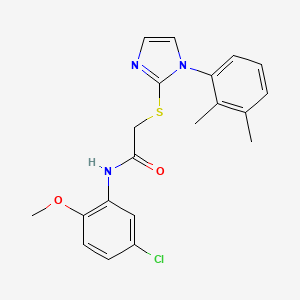

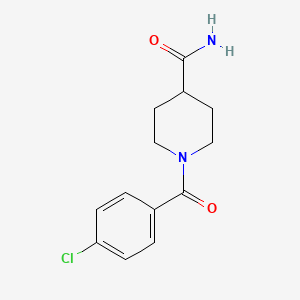

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)